![molecular formula C9H11N3O3 B6143969 1-(1-methyl-1H-pyrazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 1171097-21-4](/img/structure/B6143969.png)
1-(1-methyl-1H-pyrazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid
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Overview
Description
The compound “(1-METHYL-1H-PYRAZOL-3-YL)ACETIC ACID” has a CAS Number: 1177318-00-1 and a molecular weight of 140.14 . It is a white to yellow solid at room temperature .
Molecular Structure Analysis
The InChI code for “(1-METHYL-1H-PYRAZOL-3-YL)ACETIC ACID” is 1S/C6H8N2O2/c1-8-3-2-5 (7-8)4-6 (9)10/h2-3H,4H2,1H3, (H,9,10) .Physical And Chemical Properties Analysis
“(1-METHYL-1H-PYRAZOL-3-YL)ACETIC ACID” is a white to yellow solid at room temperature . It has a molecular weight of 140.14 .Scientific Research Applications
Synthesis and Biological Applications
Pyrazole carboxylic acid derivatives, which include compounds like 1-(1-methyl-1H-pyrazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid, are significant scaffolds in heterocyclic compounds due to their wide range of biological activities. These derivatives exhibit antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. The literature highlights various synthetic methods for these compounds, underlining their significant role in medicinal chemistry for developing new biologically active compounds (Cetin, 2020).
Chemoinformatic Analysis
Chemoinformatics tools have played a crucial role in understanding the interaction of pyrazole carboxylic acid derivatives with biological targets. These analyses help in predicting the biological activity of new compounds based on their structural similarity to known active compounds. This approach facilitates the design and discovery of new drugs with improved efficacy and safety profiles.
Development of Anticancer Agents
The Knoevenagel condensation reaction, involving carbonyl functionalities and active methylenes, has been utilized to develop α, β-unsaturated ketones/carboxylic acids. This synthetic route is prominent in generating compounds with remarkable anticancer activity. Pyrazole carboxylic acid derivatives synthesized through this method have shown potential in targeting various cancer cells, indicating their importance in anticancer drug development (Tokala, Bora, & Shankaraiah, 2022).
Hybrid Catalysts in Synthesis
The synthesis of heterocyclic compounds, including pyrazole carboxylic acid derivatives, has been advanced through the use of hybrid catalysts. These catalysts combine the benefits of organocatalysis, metal catalysis, and other catalytic approaches, leading to more efficient and selective synthesis pathways. This innovative approach opens up new avenues for the synthesis of complex molecules with potential therapeutic applications (Parmar, Vala, & Patel, 2023).
Safety and Hazards
properties
IUPAC Name |
1-(1-methylpyrazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c1-11-3-2-7(10-11)12-5-6(9(14)15)4-8(12)13/h2-3,6H,4-5H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SITAFLYAZRCCOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)N2CC(CC2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-methyl-1H-pyrazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid |
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